molecular formula C23H20BrNO3 B2727415 4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid CAS No. 937604-66-5

4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid

Cat. No. B2727415
CAS RN: 937604-66-5
M. Wt: 438.321
InChI Key: XHKQUBQEFFVFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid” is a complex organic molecule. It is related to benzoic acid derivatives, which are commonly used in laboratory chemicals . It’s important to note that this compound should not be used for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzamide derivatives have been prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis method involves a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .


Chemical Reactions Analysis

The compound “this compound” likely undergoes reactions similar to other benzoic acid derivatives. For example, “4-(Bromomethyl)benzoic acid” has been used in the chemical modification of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Scientific Research Applications

Tyrosinase Inhibitory Activity

Research on biphenyl ester derivatives has shown significant anti-tyrosinase activities, indicating potential applications in treatments for conditions like hyperpigmentation or for use in cosmetic products to regulate melanin synthesis. The inhibitory effects of these compounds were confirmed through molecular docking studies, suggesting that compounds with similar structures could serve as leads for developing new tyrosinase inhibitors (Huey Chong Kwong et al., 2017).

Synthesis of Key Intermediates in Pharmaceutical Manufacturing

The synthesis and scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy, showcases the practical applications of bromobenzoic acid derivatives in pharmaceutical production. The efficient preparation from dimethyl terephthalate highlights the commercial viability and potential for cost reduction in synthesizing similar compounds (Yi Zhang et al., 2022).

Antidepressant Development

The metabolism study of Lu AA21004, a novel antidepressant, to its benzoic acid derivative Lu AA34443, elucidates the role of cytochrome P450 enzymes in the oxidative metabolism of pharmaceuticals. Understanding the metabolic pathways of such compounds can inform the design of new drugs with improved pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).

Antioxidant and Antibacterial Activities

Studies on novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid reveal potential antibacterial activities. The synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives demonstrates the utility of bromophenyl compounds as starting materials for creating agents with expected antibacterial properties (M. El-Hashash et al., 2015).

Environmental and Food Safety

Benzoic acid derivatives are widely used as preservatives in foods and have raised public health concerns due to their widespread occurrence and potential toxicological effects. Research on benzoic acid and its derivatives in foods and as additives provides critical insights into their uses, exposure, metabolism, and controversy, guiding safety assessments and regulatory policies (A. D. del Olmo et al., 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential biological and pharmacological activities. Pyrazolines and their derivatives have been gaining interest due to their confirmed biological and pharmacological activities . Therefore, the compound “4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid” could be a promising candidate for future research in these areas.

properties

IUPAC Name

4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO3/c1-23(2)12-20-18(21(26)13-23)11-19(14-3-7-16(24)8-4-14)25(20)17-9-5-15(6-10-17)22(27)28/h3-11H,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKQUBQEFFVFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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